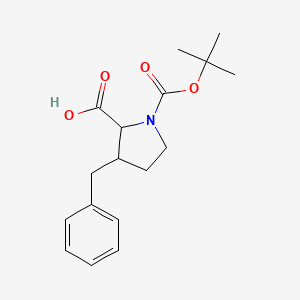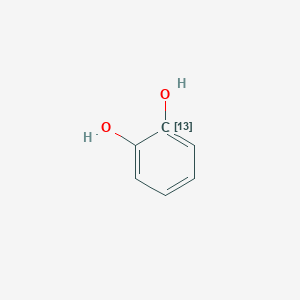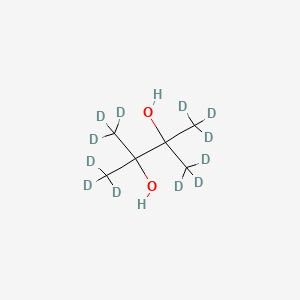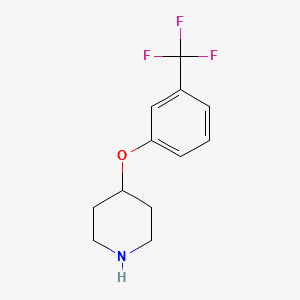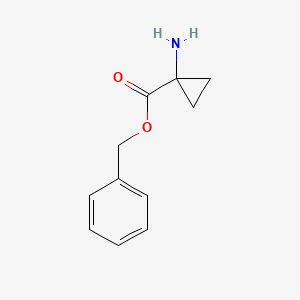
Benzyl 1-aminocyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1-aminocyclopropane-1-carboxylate is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a disubstituted cyclic α-amino acid. The amino group in ACC is attached to the carbon atom immediately adjacent to the carboxylate group . ACC is a precursor to the plant hormone ethylene .
Synthesis Analysis
The synthesis of ACC involves the enzyme ACC synthase, which converts S-adenosyl-methionine (AdoMet) to ACC . This is the first committed and generally rate-limiting step in ethylene biosynthesis . The regulation of ACC synthase gene expression plays a key role in the transition from system-1 to system-2 ethylene synthesis in plants .Molecular Structure Analysis
ACC is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase .Chemical Reactions Analysis
ACC is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase . ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .Physical And Chemical Properties Analysis
ACC is a white solid . It has a melting point of 198–201 °C .科学的研究の応用
Synthesis and Derivatives
Benzyl 1-aminocyclopropane-1-carboxylate (ACC) and its derivatives have been a focus of research due to their interesting chemical properties. A study by Allwein et al. (2004) described a convenient route for synthesizing 1-aminocyclopropane-1-carboxylic acid (ACC) and its N-protected derivatives. This method involves bisalkylation of an O-benzyl glycine derived imine followed by global deprotection via hydrogenation, allowing direct isolation of ACC or conversion to N-protected derivatives in a single flask (Allwein et al., 2004).
Biological Activities and Applications in Plants
ACC is known as a precursor of ethylene in higher plants, playing a significant role in plant biology. Hoffman et al. (1982) identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of ACC in light-grown wheat leaves, revealing insights into ethylene biosynthesis in plants (Hoffman et al., 1982). Similarly, a study by Vanderstraeten and Van Der Straeten (2017) highlighted the role of ACC in plant growth, where it acts as a non-protein amino acid and ethylene precursor, influencing various vegetative and developmental processes (Vanderstraeten & Van Der Straeten, 2017).
Ethylene Biosynthesis and Enzymatic Analysis
The role of ACC in ethylene biosynthesis has been a subject of extensive research. Van Der Straeten et al. (1989) purified 1-aminocyclopropane-1-carboxylate synthase from tomato pericarp, providing valuable insights into the enzyme associated with ACC and its role in ethylene biosynthesis in fruits (Van Der Straeten et al., 1989).
Advances in Analytical Methods
Advancements in analytical methods for studying ACC have also been made. Bulens et al. (2011) updated protocols for analyzing metabolites and enzyme activities related to ethylene biosynthesis, enhancing the efficiency and accuracy of ACC measurement in plant tissues (Bulens et al., 2011).
将来の方向性
Research indicates that ACC, having a binding energy of −9.98 kcal/mol, successfully strengthens maize resistance against pathogenic assaults and drought stress . It plays a crucial protective role in maize plants as they mature, outperforming other ligands in its effectiveness to improve productivity and increase yield . This suggests that ACC may not only be related to plant growth promotion abilities, but may also play multiple roles in microorganism’s developmental processes . Hence, exploring the origin and functioning of this enzyme may be the key in a variety of important agricultural and biotechnological applications .
特性
IUPAC Name |
benzyl 1-aminocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXFFFYMZMLEPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518149 |
Source


|
| Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-aminocyclopropane-1-carboxylate | |
CAS RN |
72784-45-3 |
Source


|
| Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367294.png)
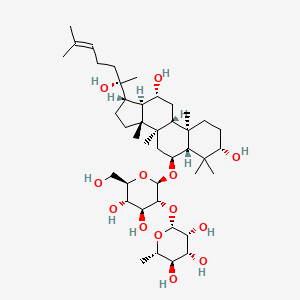
![1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1367300.png)
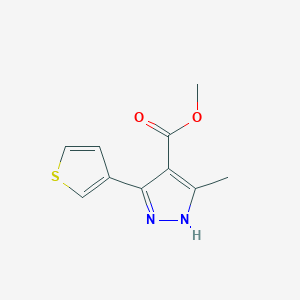
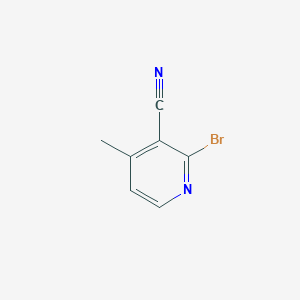
![[1,3]Dioxolo[4,5-g]cinnolin-4-ol](/img/structure/B1367308.png)
![2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1367309.png)
amine](/img/structure/B1367310.png)
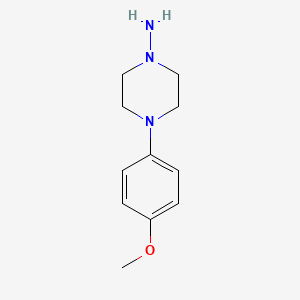
![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
